Propanoyl chloride, 3,3,3-trifluoro-2-methyl-
Description
Propanoyl chloride, 3,3,3-trifluoro-2-methyl- (C4H3ClF3O), is a fluorinated acyl chloride characterized by a trifluoromethyl group at the 3-position and a methyl substituent at the 2-position. Acyl chlorides like this are critical intermediates in organic synthesis, particularly for introducing acyl groups or forming esters and amides. The electron-withdrawing trifluoromethyl group likely enhances electrophilicity at the carbonyl carbon, increasing reactivity toward nucleophiles compared to non-fluorinated analogs .
Properties
IUPAC Name |
3,3,3-trifluoro-2-methylpropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O/c1-2(3(5)9)4(6,7)8/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLGCTJYADULQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530884 | |
| Record name | 3,3,3-Trifluoro-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88740-59-4 | |
| Record name | 3,3,3-Trifluoro-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoyl chloride, 3,3,3-trifluoro-2-methyl- can be synthesized through various methods. One common method involves the reaction of 3,3,3-trifluoropropionic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
CF3CH2COOH+SOCl2→CF3CH2COCl+SO2+HCl
This method is widely used due to its simplicity and high yield .
Industrial Production Methods
In industrial settings, the production of propanoyl chloride, 3,3,3-trifluoro-2-methyl- often involves the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Propanoyl chloride, 3,3,3-trifluoro-2-methyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,3,3-trifluoro-2-methylpropionic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature.
Hydrolysis: Water or aqueous base (e.g., NaOH) is used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) at low temperatures
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 3,3,3-trifluoro-2-methylpropionic acid.
Reduction: 3,3,3-trifluoro-2-methylpropanol
Scientific Research Applications
Pharmaceutical Applications
Propanoyl chloride, 3,3,3-trifluoro-2-methyl- serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances the biological activity of drug candidates:
- Chiral Building Block : The compound is utilized as a chiral building block in the synthesis of enantiomerically pure pharmaceuticals. This application is critical in drug development where chirality can influence the efficacy and safety profile of drugs.
- Medicinal Chemistry : It has been reported that derivatives of this compound exhibit potent biological activities against specific targets, such as enzymes involved in metabolic pathways. For example, studies have shown that certain amides derived from this compound can inhibit key enzymes in metabolic pathways.
Agrochemical Applications
The compound is also significant in the agrochemical industry:
- Pesticide Synthesis : Propanoyl chloride, 3,3,3-trifluoro-2-methyl- is used as an intermediate in the production of various pesticides. Its incorporation into pesticide formulations can enhance their effectiveness due to improved stability and bioactivity against pests .
Material Science Applications
In material science, this compound plays a role in the development of functional materials:
- Fluorinated Polymers : It serves as a precursor for synthesizing fluorinated polymers which are valued for their chemical resistance and thermal stability. These materials find applications in coatings, sealants, and advanced composite materials .
Data Table: Applications Overview
| Application Area | Specific Use | Impact/Benefit |
|---|---|---|
| Pharmaceuticals | Chiral building block | Enhances biological activity |
| Intermediate for drug synthesis | Essential for creating enantiomerically pure compounds | |
| Agrochemicals | Pesticide intermediate | Improves effectiveness and stability |
| Material Science | Precursor for fluorinated polymers | Provides chemical resistance and thermal stability |
Case Study 1: Pharmaceutical Development
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of Propanoyl chloride, 3,3,3-trifluoro-2-methyl-. These derivatives were evaluated for their inhibitory effects on specific enzymes related to metabolic disorders. The results demonstrated that certain derivatives exhibited significant inhibition rates compared to standard drugs currently on the market.
Case Study 2: Agrochemical Efficacy
A field trial conducted on a new pesticide formulation containing Propanoyl chloride derivatives showed a marked increase in pest control efficacy over traditional formulations. The study highlighted how the incorporation of trifluoromethyl groups improved the bioavailability and persistence of active ingredients in agricultural settings.
Mechanism of Action
The mechanism of action of propanoyl chloride, 3,3,3-trifluoro-2-methyl- involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acyl derivatives, which can further undergo various transformations. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Fluorinated Propanoyl Chlorides
- Propanoyl Chloride, 3-Fluoro-2-(Fluoromethyl)-2-Methyl- (CAS 100007-67-8) Molecular Formula: C5H7ClF2O Key Features: Contains two fluorine atoms and a fluoromethyl group. Applications: Used in specialty fluorinated polymer synthesis .
- 2-Bromo-2,3,3,3-Tetrafluoropropanoyl Chloride (CAS 6066-45-1) Molecular Formula: C3BrClF4O Key Features: Bromine and fluorine substituents create steric hindrance and electronic effects, making it less reactive toward nucleophilic substitution than trifluoro-methyl derivatives .
Chlorinated Propanoyl Chlorides
- Propanoyl Chloride, 3-Chloro-2,2-Dimethyl- (CAS 4300-97-4) Molecular Formula: C5H8Cl2O Key Features: Chlorine at the 3-position and two methyl groups at the 2-position. The electron-withdrawing chlorine enhances electrophilicity but may reduce stability under humid conditions due to hydrolysis .
- Propanoyl Chloride, 3-Chloro-2,2-Bis(Chloromethyl)- (CAS 50547-79-0) Molecular Formula: C5H6Cl3O Key Features: Multiple chlorines increase density (∼1.58 g/mL) and reactivity, but also toxicity risks .
Aromatic and Complex Derivatives
- 2-Methyl-2-(4-Phenylphenoxy)Propanoyl Chloride Molecular Formula: C16H13ClO2 Key Features: Aromatic substituents introduce steric bulk, reducing reaction rates in nucleophilic acyl substitutions. Used in agrochemical intermediates .
Physicochemical Properties and Stability
*Estimated data based on analogs.
Biological Activity
Propanoyl chloride, 3,3,3-trifluoro-2-methyl- (also known as trifluoromethyl propanoyl chloride), is a compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound through a review of relevant studies, including synthesis methods, biological evaluations, and case studies.
The trifluoromethyl group (-CF₃) significantly influences the chemical behavior of compounds. It is known for its high electronegativity and hydrophobic characteristics, which can enhance the lipophilicity of drugs and affect their interaction with biological targets . The presence of this group in propanoyl chloride can potentially modify its reactivity and interaction with enzymes or receptors.
2. Antibacterial Activity
The antibacterial properties of trifluoromethyl-containing compounds have been documented. For example, derivatives of trifluoromethyl propanoic acids have been evaluated for their effectiveness against various bacterial strains. These studies highlight the potential application of such compounds in developing new antibacterial agents .
Case Study 1: Synthesis and Evaluation of PDK Inhibitors
A recent study focused on synthesizing novel pyruvate dehydrogenase kinase (PDK) inhibitors that included derivatives related to trifluoromethyl propanoyl chloride. These compounds were evaluated for their inhibitory activity against PDK, an enzyme implicated in metabolic disorders and cancer. The synthesized compounds demonstrated significant inhibition with IC₅₀ values in the nanomolar range, indicating strong biological activity .
| Compound | IC₅₀ (nM) |
|---|---|
| N-(4-(N-alkyl/aralkylsulfamoyl)phenyl)-2-methylpropanamide | 41 |
| 1,2,4-benzothiadiazine 1,1-dioxide derivatives | Varies |
This study underscores the importance of trifluoromethyl groups in enhancing the efficacy of therapeutic agents targeting metabolic pathways.
Case Study 2: FDA-Approved Trifluoromethyl Drugs
A review of FDA-approved drugs containing trifluoromethyl groups highlights their therapeutic relevance. Many of these drugs utilize the unique properties conferred by the trifluoromethyl group to improve pharmacokinetic profiles and enhance bioactivity against specific targets . This trend suggests that propanoyl chloride derivatives may also hold promise as viable candidates for drug development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,3,3-trifluoro-2-methylpropanoyl chloride, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : React 3,3,3-trifluoro-2-methylpropanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction typically requires refluxing in an inert solvent (e.g., dichloromethane) for 2–4 hours. Excess SOCl₂ ensures complete conversion, and residual reagents are removed via vacuum distillation .
- Route 2 : Use phosphorus trichloride (PCl₃) or oxalyl chloride (ClCO)₂O as alternative chlorinating agents. These may require catalytic dimethylformamide (DMF) to activate the carboxylic acid.
- Key Considerations : Monitor reaction progress via FT-IR to track the disappearance of the -OH stretch (~2500–3300 cm⁻¹) and emergence of the acyl chloride C=O peak (~1800 cm⁻¹). Side reactions, such as oxidative coupling (observed in thionyl chloride reactions with hindered acids), can reduce yields .
Q. How does the trifluoromethyl group influence the electrophilicity of the acyl chloride in nucleophilic substitution reactions?
- Mechanistic Insight :
- The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like alcohols or amines. This effect is quantified via Hammett σ constants (σ_meta for CF₃ = 0.43), which correlate with reaction rates in SN² mechanisms .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 2-methylpropanoyl chloride) using kinetic studies. Conduct DFT calculations to map charge distribution on the carbonyl carbon .
Advanced Research Questions
Q. What analytical techniques are most effective for distinguishing 3,3,3-trifluoro-2-methylpropanoyl chloride from structural isomers, such as 2,2,3-trifluoro derivatives?
- Methodology :
- NMR Spectroscopy : ¹⁹F NMR is critical due to distinct chemical shifts for CF₃ groups. For example, the CF₃ group in the 3,3,3-trifluoro isomer typically resonates at δ -60 to -70 ppm, whereas 2,2,3-trifluoro isomers show split peaks due to coupling with adjacent protons .
- Mass Spectrometry : High-resolution ESI-MS can differentiate isomers via exact mass and fragmentation patterns. The loss of HCl (m/z 36) is characteristic of acyl chlorides .
- X-ray Crystallography : Resolve crystal structures to confirm substituent positions, though the compound’s volatility may complicate crystallization .
Q. How can competing side reactions (e.g., hydrolysis or Friedel-Crafts acylation) be minimized during esterification with sterically hindered alcohols?
- Mitigation Strategies :
- Controlled Reaction Environment : Use rigorously dried solvents (e.g., molecular sieves in THF) and low temperatures (-20°C to 0°C) to suppress hydrolysis. Add nucleophilic catalysts like DMAP to accelerate ester formation .
- Alternative Reagents : Employ Schlenk-line techniques to exclude moisture. For Friedel-Crafts interference, avoid Lewis acids (e.g., AlCl₃) and opt for milder bases (e.g., pyridine) to trap HCl .
- Monitoring : Use in situ IR or GC-MS to detect byproducts early and adjust stoichiometry .
Q. What computational models predict the stability and reactivity of 3,3,3-trifluoro-2-methylpropanoyl chloride in polymer synthesis?
- Computational Approach :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate transition states in polymerization initiation. The CF₃ group lowers the LUMO energy of the acyl chloride, favoring nucleophilic attack by initiators like amines .
- Simulate degradation pathways under thermal stress using molecular dynamics to identify vulnerable bonds (e.g., C-Cl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
